6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene is a heterocyclic compound that features both a benzo[b]thiophene and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene allows for various interactions with biological targets, making it a valuable subject for research.
The compound can be sourced from chemical suppliers like Sigma-Aldrich, which provides detailed specifications, including its purity and physical properties. It falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. The compound's CAS number is 13414-95-4, indicating its unique identification in chemical databases.
The synthesis of 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene can be achieved through various methods, often involving the cyclization of appropriate precursors. A common approach involves the reaction of benzo[b]thiophene derivatives with imidazole or its derivatives under acidic or basic conditions to facilitate ring formation.
The molecular structure of 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene consists of a fused ring system that includes a thiophene and an imidazole moiety. The presence of the imidazole ring contributes to the compound's potential biological activity.
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene can participate in various chemical reactions typical for heterocycles, including:
These reactions often require specific catalysts or reagents to enhance yields and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be employed for further functionalization.
The mechanism of action for 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene is largely dependent on its interaction with biological targets. It may inhibit specific enzymes or receptors involved in inflammatory pathways or microbial growth.
Research indicates that compounds with similar structures exhibit activity against certain cancer cell lines and possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Relevant data indicates that the compound should be handled with care due to its combustible nature (flash point around 110 °C).
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene has potential applications in:
Heterocyclic compounds form the structural backbone of >85% of marketed pharmaceuticals, attributed to their versatile binding capabilities, structural diversity, and biomimetic properties. Hybrid architectures merging distinct heterocyclic pharmacophores represent a strategic approach in contemporary drug discovery, enabling the optimization of target affinity, selectivity, and physicochemical profiles. The fusion of benzo[b]thiophene and imidazole nuclei exemplifies this paradigm, yielding novel chemical entities with enhanced and often multi-targeted biological activities. 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene embodies this design principle, incorporating complementary electronic and spatial features from both ring systems.
Table 1: Key Identifier for 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
Property | Value |
---|---|
CAS Registry Number | Not Assigned |
PubChem CID | 9815610 [1] |
Molecular Formula | C₁₁H₁₀N₂S |
IUPAC Name | 6,7-Dihydro-4-(1H-imidazol-4-yl)benzo[b]thiophene |
Hybrid Type | Bicyclic-Pendant Fusion |
The benzo[b]thiophene (BT) core is a sulfur-containing bicyclic heterocycle renowned for its metabolic stability, planar aromatic structure, and capacity for diverse substitution patterns. Its physicochemical properties—including moderate lipophilicity (LogP ~2–4) and presence of a hydrogen-bond-accepting sulfur atom—facilitate optimal membrane permeability and target engagement. Medicinally, BT derivatives exhibit broad bioactivity spectra:
The partially saturated 4,5,6,7-tetrahydrobenzo[b]thiophene variant in 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene introduces conformational flexibility and reduced planarity, potentially enhancing selectivity for allosteric binding pockets or modulating pharmacokinetic behavior [4] [10].
Imidazole—a 5-membered diazole ring—is a ubiquitous "privileged scaffold" due to its:
Clinically, imidazole features prominently in antifungal (e.g., Ketoconazole), anticancer (e.g., Dacarbazine, Tipifarnib), and antihypertensive (e.g., Losartan) agents. Kinase inhibitors like Nilotinib exploit imidazole’s ability to occupy adenine-binding regions of ATP pockets, with Kd values often <10 nM [3]. Hybridization strategies leverage imidazole’s pharmacophoric versatility to enhance target engagement, as seen in 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene, where the imidazol-4-yl group serves as a hydrogen-bond donor/acceptor “handle”.
Table 2: Clinically Approved Drugs Featuring Imidazole or Benzo[b]thiophene
Compound | Core Structure | Therapeutic Use | Molecular Target |
---|---|---|---|
Dacarbazine | Imidazole | Melanoma, Hodgkin’s Lymphoma | DNA alkylation |
Raloxifene | Benzo[b]thiophene | Osteoporosis, Breast Cancer | Estrogen Receptor |
Tipifarnib | Imidazole | Leukemia, Breast Cancer | Farnesyltransferase |
Abemaciclib | Benzo[b]thiophene | Breast Cancer | CDK4/6 |
The strategic fusion of BT and imidazole aims to synergize advantageous properties of both heterocycles while mitigating individual limitations. Key design rationales include:
Synthetic accessibility further supports this design. The imidazole-4-yl group can be introduced via:
Notably, tetrahydro-BT derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) serve as precursors for generating C4-imidazole hybrids, enabling access to saturated analogs with improved solubility [7] [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: